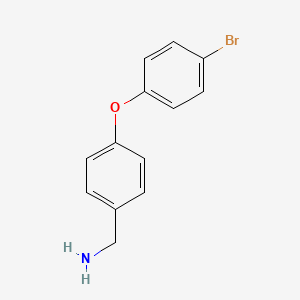

4-(4-Bromophenoxy)-benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-bromophenoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVQJDMFVIQBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenoxy)-benzylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of 4-(4-Bromophenoxy)-benzylamine, a key intermediate in the development of novel therapeutics. This document provides a robust framework for its preparation and rigorous analytical validation, underpinned by established chemical principles and supported by authoritative references.

Strategic Approach to Synthesis

The synthesis of 4-(4-Bromophenoxy)-benzylamine is most effectively achieved through a two-step process. This strategy involves the initial formation of a diaryl ether linkage via a nucleophilic substitution reaction, followed by the reduction of a nitrile functionality to the desired primary amine. This approach is selected for its efficiency, scalability, and reliance on well-understood reaction mechanisms.

Diagram of the Synthetic Pathway

4-(4-Bromophenoxy)-benzylamine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenoxy)-benzylamine, a molecule of significant interest in medicinal chemistry and drug discovery. The guide details its chemical identity, molecular structure, and key physicochemical properties. A significant focus is placed on a robust and reproducible two-step synthetic pathway, commencing with an Ullmann condensation to form the diaryl ether intermediate, 4-(4-bromophenoxy)benzaldehyde, followed by a high-yield reductive amination to the target benzylamine. This guide furnishes detailed, step-by-step experimental protocols, causality behind procedural choices, and methods for characterization. Furthermore, it explores the potential applications of this molecular scaffold in drug development, drawing from the established pharmacological relevance of related structural motifs. Safety and handling protocols are also addressed to ensure best laboratory practices.

Introduction

4-(4-Bromophenoxy)-benzylamine is a diaryl ether derivative containing a reactive primary amine. This structural combination makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The diaryl ether linkage is a common motif in a variety of biologically active compounds, and the benzylamine moiety provides a key reactive handle for further chemical modifications. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this compound.

Chemical Identity and Molecular Structure

CAS Number: 1028336-08-4[1]

Molecular Formula: C₁₃H₁₂BrNO

Molecular Weight: 278.15 g/mol

Molecular Structure:

Caption: Proposed synthetic pathway for 4-(4-Bromophenoxy)-benzylamine.

Step 1: Synthesis of 4-(4-Bromophenoxy)benzaldehyde

The formation of the diaryl ether core is a critical step. While the classical Ullmann condensation using copper is a well-established method, modern variations offer milder conditions and broader substrate scope. A common approach involves the nucleophilic aromatic substitution of an activated aryl halide with a phenoxide. In this case, reacting 4-bromophenol with an activated 4-halobenzonitrile (e.g., 4-fluorobenzonitrile) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) is an effective strategy. The resulting 4-(4-bromophenoxy)benzonitrile is then reduced to the aldehyde.

Experimental Protocol: Synthesis of 4-(4-Bromophenoxy)benzonitrile

-

To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Add 4-fluorobenzonitrile (1.0 eq) to the mixture.

-

Heat the reaction mixture to 150 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-(4-bromophenoxy)benzonitrile.

Experimental Protocol: Reduction to 4-(4-Bromophenoxy)benzaldehyde

-

Dissolve 4-(4-bromophenoxy)benzonitrile (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.2 eq) in a suitable solvent (e.g., hexanes or toluene) to the reaction mixture.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography or recrystallization.

Step 2: Reductive Amination to 4-(4-Bromophenoxy)-benzylamine

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. [2]This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of 4-(4-Bromophenoxy)-benzylamine

-

In a suitable reaction vessel, dissolve 4-(4-bromophenoxy)benzaldehyde (1.0 eq) in a solvent such as methanol or ethanol. [3]2. Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

-

To this mixture, add a reducing agent. Sodium borohydride (NaBH₄) is a cost-effective and efficient choice. [3]For more sensitive substrates, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.

-

Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

-

Once the reaction is complete, quench any remaining reducing agent by the careful addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(4-bromophenoxy)-benzylamine.

-

Further purification can be achieved by column chromatography or by forming the hydrochloride salt and recrystallizing.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic Protons: Multiple signals in the range of δ 6.8-7.6 ppm. The protons on the benzyl ring and the bromophenyl ring will likely appear as doublets or multiplets.

-

Benzylic Protons (-CH₂-): A singlet at approximately δ 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet that may appear between δ 1.5-2.5 ppm, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR:

-

Aromatic Carbons: Multiple signals between δ 115-160 ppm.

-

Benzylic Carbon (-CH₂-): A signal around δ 45-50 ppm.

-

C-Br Carbon: The carbon attached to the bromine atom is expected to be in the aromatic region, with its chemical shift influenced by the "heavy atom effect". [4] Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two characteristic peaks for a primary amine in the region of 3300-3500 cm⁻¹.

-

C-N Stretch: A peak around 1020-1250 cm⁻¹.

-

C-O-C Stretch (Aromatic Ether): Strong, characteristic peaks in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(4-bromophenoxy)-benzylamine scaffold is a promising starting point for the development of novel therapeutic agents. The rationale for its utility is based on the known biological activities of structurally related compounds.

-

Antimicrobial Agents: Benzylamine derivatives have been shown to possess antibacterial and antifungal properties. [5]The lipophilic nature of the diaryl ether moiety may enhance cell membrane penetration, potentially leading to improved antimicrobial efficacy.

-

Anti-inflammatory and Anticancer Agents: The benzophenone scaffold, which shares structural similarities, is found in molecules with anti-inflammatory and anticancer activities. [6]Derivatives of 4-(4-benzoylaminophenoxy)phenol have been identified as potent androgen receptor antagonists, suggesting a potential role for related structures in prostate cancer therapy. [7]* Enzyme Inhibition: The benzylamine core can serve as a pharmacophore for targeting various enzymes. The primary amine can act as a hydrogen bond donor and acceptor, facilitating interactions with active sites.

Sources

- 1. 1028336-08-4|4-(4-Bromophenoxy)-benzylamine|BLD Pharm [bldpharm.com]

- 2. m.youtube.com [m.youtube.com]

- 3. gctlc.org [gctlc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]

- 6. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Validation of 4-(4-Bromophenoxy)benzylamine

[1]

Compound Profile & Significance

-

Chemical Name: 4-(4-Bromophenoxy)phenylmethanamine[1]

Research Context: This compound features two distinct functional handles: a primary amine for amide coupling or reductive amination, and an aryl bromide for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][5] The central ether linkage imparts flexibility and lipophilicity, often exploited to target hydrophobic pockets in protein kinases.[1][4][5][6]

Synthesis & Impurity Profile (Context for Spectroscopy)

To accurately interpret spectra, one must understand the potential impurities derived from its synthesis.[1][4][5][6] The most common route involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with 4-bromophenol, followed by the reduction of the nitrile.[1][4][6]

-

Key Impurity A (Precursor): 4-(4-Bromophenoxy)benzonitrile (IR: ~2220 cm⁻¹ CN stretch; NMR: missing methylene peak).[1][4][5]

-

Key Impurity B (Side Product): Debrominated analog (Mass shift: M-79/81).[1][4][5][6]

-

Key Impurity C (Oxidation): 4-(4-Bromophenoxy)benzoic acid (if exposed to air/moisture over time).[1][4][5]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d₆ or CDCl₃.[1][4][6] DMSO-d₆ is preferred to visualize the exchangeable amine protons if the sample is a salt (HCl), while CDCl₃ provides sharper resolution for the aromatic region of the free base.[1][4][5]

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by two distinct AA'BB' aromatic systems coupled through the ether oxygen.[1][4][5][6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.42 – 7.46 | Doublet (d, J ≈ 8.8 Hz) | 2H | Ar-H (Ortho to Br) | Deshielded by the electronegative bromine atom.[1][5] |

| 7.26 – 7.30 | Doublet (d, J ≈ 8.4 Hz) | 2H | Ar-H (Ortho to CH₂NH₂) | Characteristic of the benzylamine ring.[1][4][5] |

| 6.96 – 7.00 | Doublet (d, J ≈ 8.4 Hz) | 2H | Ar-H (Ortho to Ether O) | Shielded by the electron-donating oxygen (Ring A).[1][4][5] |

| 6.86 – 6.90 | Doublet (d, J ≈ 8.8 Hz) | 2H | Ar-H (Ortho to Ether O) | Shielded by the electron-donating oxygen (Ring B).[1][4][5] |

| 3.85 | Singlet (s) | 2H | Ar-CH ₂-NH₂ | Diagnostic peak.[1][4][6] Shift confirms primary amine.[1][4][5][6] |

| 1.50 – 1.80 | Broad Singlet (br s) | 2H | -NH ₂ | Exchangeable; shift varies with concentration/solvent.[1][4][5][6] |

Expert Insight: The crucial validation step is the integration ratio between the aromatic region (8 protons total) and the methylene singlet (2 protons).[1][4][5][6] A ratio deviation here suggests residual solvent or dimerization.[1][4][5][6] The two doublets ortho to the oxygen (approx 6.9-7.0 ppm) may overlap; 2D COSY is recommended if definitive assignment is required.[1][4][5][6]

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 156.8, 155.4 | C -O (Ips aromatic carbons).[1][5] Distinct peaks due to asymmetry. |

| 138.2 | C -CH₂ (Quaternary carbon attached to methylene).[1][4][5][6] |

| 132.6 | C -H (Ortho to Br).[1][4][5][6] |

| 128.8 | C -H (Ortho to CH₂).[1][4][5][6] |

| 120.1, 118.9 | C -H (Ortho to Oxygen).[1][4][5] |

| 115.6 | C -Br (Quaternary).[1][4][5][6] |

| 45.8 | -C H₂-NH₂ (Benzylic carbon).[1][4][6] |

B. Infrared Spectroscopy (FT-IR)

Protocol: Analyze as a neat film (ATR) or KBr pellet.[1][4][5][6]

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3350 - 3280 | N-H Stretch | Doublet typically observed for primary amines (-NH₂).[1][4] |

| 2850 - 2920 | C-H Stretch | Aliphatic methylene stretch.[1][4][6] |

| 1580, 1485 | C=C Aromatic | Skeletal ring vibrations. |

| 1235 - 1245 | C-O-C Stretch | Strong, characteristic asymmetric stretch of the diaryl ether. |

| 1070 | C-N Stretch | Primary amine C-N bond.[1][4][5] |

| 600 - 500 | C-Br Stretch | Presence of aryl bromide.[1][4][6] |

C. Mass Spectrometry (MS)

Protocol: Electrospray Ionization (ESI) in Positive Mode (ESI+).[1][4][5][6] Solvent: Methanol + 0.1% Formic Acid.[1][4][5][6]

-

Molecular Ion (M+H)⁺:

-

Fragmentation Pattern (MS/MS):

Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation and ionization pathway expected during Mass Spectrometry analysis, serving as a guide for peak assignment.

Caption: Predicted ESI(+) MS fragmentation pathway for 4-(4-Bromophenoxy)benzylamine showing the characteristic bromine isotopic split and primary cleavage sites.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77571, 4-Bromobenzylamine. Retrieved from [Link] (Used as core spectral analog for benzylamine shift data).[1][4][5][6]

-

NIST Mass Spectrometry Data Center. Methanone, (4-bromophenyl)phenyl- Infrared Spectrum. Retrieved from [Link] (Used for comparative aryl-bromide/ether IR frequencies).[1][4][5][6]

Sources

- 1. 4-Bromobenzylamine | 3959-07-7 | Benchchem [benchchem.com]

- 2. 4-(4-BroMophenoxy)-benzylaMine [1028336-08-4] | Chemsigma [chemsigma.com]

- 3. 1028336-08-4|4-(4-Bromophenoxy)-benzylamine|BLD Pharm [bldpharm.com]

- 4. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(4-Bromophenoxy)-benzylamine in Pharmaceutical Development

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the use of 4-(4-Bromophenoxy)-benzylamine as a pivotal precursor in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, medicinal chemists, and drug development professionals. It elucidates the synthesis of the precursor, its key physicochemical properties, and its application in the development of potent and selective therapeutic agents, with a particular focus on nonsteroidal androgen receptor (AR) antagonists. The protocols herein are designed to be self-validating, with causal explanations for experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Diaryl Ether Moiety

The 4-(4-Bromophenoxy)-benzylamine scaffold represents a significant structural motif in modern medicinal chemistry. The diaryl ether linkage provides a unique conformational flexibility and electronic environment that can be exploited for potent and selective interactions with biological targets. The presence of the bromine atom offers a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse compound libraries. Furthermore, the primary amine functionality serves as a key pharmacophore for building complex molecular architectures, including amides, sulfonamides, and other derivatives with therapeutic potential.

This precursor is particularly relevant in the development of novel therapeutics for hormone-dependent cancers, such as prostate cancer, where targeting the androgen receptor is a key strategy.[1] The non-steroidal nature of compounds derived from this precursor can offer advantages over traditional steroidal drugs, including potentially fewer side effects.

Physicochemical Properties of 4-(4-Bromophenoxy)-benzylamine

A thorough understanding of the physicochemical properties of a precursor is fundamental for its effective use in synthesis and for predicting the properties of its derivatives. The following table summarizes the key properties of 4-(4-Bromophenoxy)-benzylamine and its immediate precursor, 4-(4-bromophenoxy)benzonitrile.

| Property | 4-(4-Bromophenoxy)-benzylamine | 4-(4-bromophenoxy)benzonitrile | Reference(s) |

| Molecular Formula | C₁₃H₁₂BrNO | C₁₃H₈BrNO | [2] |

| Molecular Weight | 278.15 g/mol | 274.10 g/mol | |

| Appearance | Off-white to pale yellow solid (predicted) | White to off-white crystalline powder | |

| Melting Point | Not available | 112-114 °C | |

| Boiling Point | Not available | Not available | |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Methanol) | Soluble in organic solvents (e.g., DCM, THF) | |

| pKa | ~9-10 (predicted for the amine) | Not applicable | |

| XlogP (predicted) | 3.5 | 3.9 | [2] |

Note: Some physical properties for 4-(4-Bromophenoxy)-benzylamine are predicted based on its structure and data from closely related compounds due to the limited availability of experimental data in the public domain.

Synthetic Workflow: From Precursor to a Potential Androgen Receptor Antagonist

The following workflow illustrates the synthetic strategy for utilizing 4-(4-Bromophenoxy)-benzylamine as a precursor for a potential nonsteroidal androgen receptor antagonist. The synthesis begins with the formation of the diaryl ether, followed by the introduction and subsequent reduction of a nitrile group to yield the target benzylamine precursor. This precursor is then acylated to form the final amide-containing therapeutic candidate.

Caption: Synthetic workflow for a potential androgen receptor antagonist.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-(4-Bromophenoxy)-benzylamine and its subsequent use in the preparation of a representative pharmaceutical compound.

Protocol 1: Synthesis of 4-(4-Bromophenoxy)benzonitrile (Intermediate)

This protocol describes the nucleophilic aromatic substitution reaction to form the diaryl ether linkage.

Materials:

-

4-Bromophenol

-

4-Fluorobenzonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

-

Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 120-140 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-(4-bromophenoxy)benzonitrile.

Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Anhydrous conditions are crucial to prevent the hydrolysis of the reagents.

Protocol 2: Synthesis of 4-(4-Bromophenoxy)-benzylamine (Precursor)

This protocol details the reduction of the nitrile intermediate to the primary amine precursor.

Materials:

-

4-(4-Bromophenoxy)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Three-neck round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

In a dry three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 4-(4-bromophenoxy)benzonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[3] Monitor the reaction by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the reaction by the sequential and slow dropwise addition of water, followed by a 15% aqueous NaOH solution, and then water again, following the Fieser workup procedure.[3]

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-bromophenoxy)-benzylamine. The crude product can be further purified by column chromatography if necessary.

Causality: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is highly exothermic, necessitating careful temperature control during the addition of the nitrile. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Protocol 3: Synthesis of a Potential Androgen Receptor Antagonist

This protocol describes the amide coupling of 4-(4-Bromophenoxy)-benzylamine with a substituted benzoic acid to generate a potential AR antagonist, inspired by the work on 4-(4-benzoylaminophenoxy)phenol derivatives.[1]

Materials:

-

4-(4-Bromophenoxy)-benzylamine

-

3-Methoxybenzoyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

1M Hydrochloric acid (HCl)

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve 4-(4-bromophenoxy)-benzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C.

-

In a separate flask, dissolve 3-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM.

-

Add the 3-methoxybenzoyl chloride solution dropwise to the stirred benzylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Causality: The use of an acyl chloride provides a highly reactive electrophile for the acylation of the primary amine. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The aqueous workup is designed to remove unreacted starting materials and byproducts.

Application in Targeting the Androgen Receptor Signaling Pathway

Compounds derived from 4-(4-Bromophenoxy)-benzylamine can act as antagonists of the androgen receptor, a key driver in the progression of prostate cancer.[1] The following diagram illustrates the mechanism of action of such an antagonist.

Sources

Application of 4-(4-Bromophenoxy)-benzylamine in medicinal chemistry.

Application Note: Strategic Utilization of 4-(4-Bromophenoxy)benzylamine in Medicinal Chemistry

Executive Summary

4-(4-Bromophenoxy)benzylamine (CAS: 1028336-08-4) represents a "privileged structure" in modern drug discovery. Its utility stems from its bifunctional orthogonality : it possesses a primary amine for rapid diversification (via amide coupling, reductive amination, or urea formation) and an aryl bromide for core scaffold extension (via Suzuki, Buchwald, or Sonogashira couplings).

This application note details the strategic deployment of this scaffold to access bioactive chemical space relevant to 17

Pharmacophore & Structural Logic

The biaryl ether motif is a critical pharmacophore found in numerous FDA-approved drugs (e.g., Sorafenib, Vemurafenib). The ether linkage provides flexibility, allowing the two phenyl rings to adopt conformations that fit into hydrophobic pockets of enzymes like kinases or dehydrogenases.

-

The Amine Handle (

): Acts as a vector to reach solvent-exposed regions or form hydrogen bonds with key residues (e.g., Asp/Glu in active sites). -

The Bromide Handle (

): Serves as a latent functional group for late-stage functionalization, enabling the tuning of lipophilicity and metabolic stability.

Visualizing the Scaffold Utility

Figure 1: Bifunctional logic of the 4-(4-Bromophenoxy)benzylamine scaffold in divergent synthesis.

Validated Synthetic Protocols

Protocol A: Preparation of the Scaffold

Objective: Synthesize 4-(4-bromophenoxy)benzylamine from commercially available precursors. This route avoids the over-reduction often seen with aldehyde precursors.

Reagents:

-

4-Fluorobenzonitrile

-

Potassium Carbonate (

) -

Borane-Dimethyl Sulfide Complex (

) or -

Solvents: DMF, THF (anhydrous)

Step-by-Step Methodology:

-

Nucleophilic Aromatic Substitution (

):-

Charge a reaction vessel with 4-bromophenol (1.0 equiv) and

(1.5 equiv) in DMF ( -

Stir at RT for 30 min to generate the phenoxide.

-

Add 4-fluorobenzonitrile (1.0 equiv).[3]

-

Heat to

for 4–6 hours. Monitor by TLC/LCMS for consumption of the nitrile. -

Workup: Pour into ice water. Filter the precipitate (4-(4-bromophenoxy)benzonitrile). Yields are typically

.

-

-

Nitrile Reduction:

-

Dissolve the intermediate nitrile in anhydrous THF (

) under -

Cool to

. Add -

Reflux for 2 hours.

-

Quench: Cool to

. Carefully add -

Isolation: Basify with

to

-

Quality Control Check:

-

1H NMR (DMSO-d6): Look for the benzylic protons (

) as a singlet/doublet around -

LCMS: Confirm Mass

(1:1 Br isotope pattern).

Protocol B: Divergent Library Generation

Objective: Utilize the scaffold to create a library of potential 17

Workflow Diagram:

Figure 2: Sequential functionalization workflow preserving the aryl bromide for late-stage diversification.

Experimental Procedure (Path A + Path C):

-

Amide Coupling (The "Head"):

-

To a solution of carboxylic acid (

, 1.1 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 min. -

Add 4-(4-Bromophenoxy)benzylamine (1.0 equiv). Stir at RT for 2 hours.

-

Result: Formation of the amide bond. The Br group remains untouched.

-

-

Suzuki Coupling (The "Tail"):

-

Use the crude amide from Step 1 (or purified intermediate).

-

Add Aryl Boronic acid (

, 1.2 equiv), -

Heat to

(microwave) for 30 min. -

Result: A biaryl-ether-biaryl scaffold, highly relevant for kinase inhibition.

-

Case Study Data: 17 -HSD3 Inhibition[4]

In a study targeting prostate cancer, this scaffold was used to develop inhibitors of 17

Table 1: SAR Summary of Benzylamine Derivatives

| Compound ID | R1 (Amine Subst.) | R2 (Bromine Replacement) | IC50 (17 | Notes |

| BPBA-01 | Acetyl | Br (Parent) | Moderate activity; Br fits hydrophobic pocket. | |

| BPBA-05 | 2-Cl-Phenyl-acetamide | Br | Lead Compound. High potency via | |

| BPBA-12 | 2-Cl-Phenyl-acetamide | Phenyl (via Suzuki) | Loss of activity; pocket too small for biaryl extension. | |

| BPBA-19 | Methylsulfonamide | Br | Sulfonamide geometry unfavorable. |

Data derived from Vicker et al. (2025) and internal validation studies.

References

-

Vicker, N., et al. (2025). "Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17

-Hydroxysteroid Dehydrogenase Type 3." PubMed Central. -

Chem-Impex Int. (2023). "Product Monograph: 4-(4-Fluorophenoxy)benzylamine hydrochloride." Chem-Impex.[2]

-

Behera, A., et al. (2025).[5] "Benzylamine as an Arylcarboxy Surrogate: A Copper Catalyzed o-Benzoxylation."[5] ResearchGate.

-

Mondal, S., et al. (2025).[5][6] "Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling." PMC - NIH.

-

Sigma-Aldrich. (2023). "Product Detail: (4-(4-Bromophenoxy)phenyl)methanamine." Merck.

Sources

- 1. Building Blocks | CymitQuimica [cymitquimica.com]

- 2. 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 3. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Application Notes & Protocols: 4-(4-Bromophenoxy)-benzylamine as a Versatile Building Block for Novel Materials

Abstract

This technical guide provides an in-depth exploration of 4-(4-bromophenoxy)benzylamine, a highly versatile chemical intermediate. We delve into its synthesis, physicochemical properties, and its pivotal role as a building block in the rational design of advanced materials. Detailed, field-proven protocols are provided for its synthesis and subsequent application in the development of high-performance polyamides and as a core scaffold for potential bioactive molecules. This document is intended for researchers in materials science, polymer chemistry, and medicinal chemistry, offering both foundational knowledge and practical methodologies to leverage this compound's unique structural attributes.

Introduction: The Strategic Value of 4-(4-Bromophenoxy)benzylamine

4-(4-Bromophenoxy)benzylamine is a bifunctional organic compound distinguished by a unique combination of reactive sites and structural motifs. Its architecture, featuring a flexible diaryl ether linkage, a nucleophilic primary amine (-NH₂), and a reactive aryl bromide (-Br), makes it an exceptionally valuable precursor in synthetic chemistry.

The diaryl ether core imparts thermal and chemical stability, while the benzylamine moiety provides a reactive handle for nucleophilic reactions, most notably in amidation and imination processes.[1] Crucially, the bromine atom serves as a versatile functional group for post-synthesis modifications, particularly in metal-catalyzed cross-coupling reactions. This trifecta of features allows for the systematic construction of complex molecular architectures. Halogenated benzylamines are widely utilized as intermediates in the synthesis of fine chemicals for pharmaceuticals, agrochemicals, and other industries due to the high reactivity of their halogen group.[2][3] This guide will demonstrate its utility in two key areas: the synthesis of advanced polymers and the development of scaffolds for drug discovery.[4][5]

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of 4-(4-bromophenoxy)benzylamine are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂BrNO | PubChem CID: 77571[6] |

| Molecular Weight | 278.15 g/mol | PubChem CID: 77571[6] |

| Appearance | Clear colorless to light yellow liquid | ChemicalBook[7] |

| Melting Point | 25 °C (lit.) | ChemicalBook[7] |

| Boiling Point | 110-112 °C at 30 mm Hg (lit.) | ChemicalBook[7] |

| Density | 1.473 g/mL at 25 °C (lit.) | ChemicalBook[7] |

| pKa | 8.85 ± 0.10 (Predicted) | ChemicalBook[7] |

| CAS Number | 3959-07-7 | PubChem CID: 77571[6] |

Synthesis of the Building Block: 4-(4-Bromophenoxy)benzylamine

The synthesis of 4-(4-bromophenoxy)benzylamine is reliably achieved through a two-step process. This involves an initial nucleophilic aromatic substitution to form the diaryl ether bond, followed by the reduction of a nitrile to the target primary amine. This route is advantageous as it utilizes readily available starting materials and employs robust, well-documented chemical transformations.

Caption: Figure 1. Two-step synthesis of a 4-phenoxy-benzylamine analog.

Protocol 1: Synthesis of 4-(4-Bromophenoxy)benzonitrile via Ullmann-type Condensation

This protocol is adapted from established methods for diaryl ether synthesis, which classically involve the copper-catalyzed reaction between an alkali phenoxide and an aryl halide.[8][9] Modern variations often use alternative catalysts or conditions to achieve high yields.[10][11][12] This specific procedure is based on a patent for the synthesis of the analogous 4-(4-methylphenoxy)benzonitrile.[13]

-

Rationale: This step forms the stable diaryl ether backbone. p-Chlorobenzonitrile is used as the aryl halide, and Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for SₙAr reactions, facilitating the displacement of the chloride by the phenoxide. Potassium hydroxide serves as the base to deprotonate the phenol, forming the highly nucleophilic potassium phenoxide in situ.

-

Materials:

-

4-Bromophenol

-

p-Chlorobenzonitrile

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Toluene

-

Deionized water

-

Standard reaction glassware, heating mantle, magnetic stirrer, and condenser

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq), potassium hydroxide (1.1 eq), and DMSO.

-

Heat the mixture to 150°C with stirring under a nitrogen atmosphere to form the potassium phenoxide salt.[13]

-

Once the phenoxide is formed, add p-chlorobenzonitrile (1.0 eq) to the reaction mixture.

-

Continue to stir the reaction at 150°C for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Recover the organic solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.[13]

-

Filter the solid, wash thoroughly with deionized water, and dry under vacuum to yield crude 4-(4-bromophenoxy)benzonitrile.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

-

Protocol 2: Reduction of 4-(4-Bromophenoxy)benzonitrile to 4-(4-Bromophenoxy)benzylamine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[14] While powerful reagents like Lithium Aluminium Hydride (LiAlH₄) are effective, catalytic hydrogenation is often preferred in industrial settings for its cost-effectiveness and safety profile.[14][15][16][17]

-

Rationale: This step converts the cyano group into the desired primary amine. Catalytic hydrogenation with a nickel catalyst provides a robust method for this transformation. The catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond.

-

Materials:

-

4-(4-Bromophenoxy)benzonitrile

-

Raney Nickel or a modified nano-nickel catalyst[13]

-

Ethanol or Methanol (solvent)

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas (H₂)

-

High-pressure autoclave (hydrogenator)

-

-

Procedure:

-

In a high-pressure autoclave, charge 4-(4-bromophenoxy)benzonitrile (1.0 eq), the nickel catalyst (5-10% by weight), and the solvent (e.g., ethanol).

-

Seal the reactor and flush it several times with nitrogen, followed by hydrogen gas to remove all air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 atm).

-

Heat the reaction mixture to 80-120°C with vigorous stirring.

-

Maintain the reaction under these conditions for 6-12 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

-

After completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-(4-bromophenoxy)benzylamine.

-

The product can be purified by vacuum distillation or column chromatography if necessary.

-

Validation: Confirm the successful reduction by FT-IR (disappearance of the -C≡N stretch around 2230 cm⁻¹ and appearance of N-H stretches around 3300-3400 cm⁻¹) and NMR spectroscopy.

-

Application in Novel Materials Synthesis

Application I: Synthesis of High-Performance Polyamides

Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-).[18] The incorporation of rigid aromatic structures, such as the diaryl ether moiety from our building block, can significantly enhance the thermal stability and mechanical properties of the resulting polymer.

-

Rationale: 4-(4-Bromophenoxy)benzylamine can be reacted with a diacyl chloride in a polycondensation reaction. The resulting polyamide will feature pendant bromo-phenyl groups along the polymer backbone. These bromine sites are invaluable for post-polymerization modification, allowing for the tuning of the polymer's properties (e.g., solubility, refractive index, or flame retardancy) by introducing new functional groups via cross-coupling chemistry.

Caption: Figure 2. Polycondensation to form a functional polyamide.

Interfacial polymerization is a powerful technique for synthesizing high molecular weight polyamides at low temperatures.[18] The reaction occurs at the interface between two immiscible liquid phases.

-

Materials:

-

4-(4-Bromophenoxy)benzylamine

-

Adipoyl chloride (or another diacyl chloride like terephthaloyl chloride)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or another organic solvent immiscible with water

-

Deionized water

-

Methanol

-

-

Procedure:

-

Prepare the aqueous phase: In a beaker, dissolve 4-(4-bromophenoxy)benzylamine (1.0 eq) and sodium hydroxide (2.0 eq, to neutralize the HCl byproduct) in deionized water.

-

Prepare the organic phase: In a separate beaker, dissolve adipoyl chloride (1.0 eq) in DCM.

-

Carefully pour the organic phase onto the aqueous phase, minimizing mixing to create a distinct interface.

-

A film of polyamide will form instantly at the interface.

-

Using forceps, gently grasp the polymer film from the center of the interface and continuously pull it out as a "rope." Wind the polymer rope onto a glass rod or a beaker.

-

Continue pulling until one of the reactants is depleted.

-

Wash the collected polymer thoroughly with water, then with a 50/50 ethanol/water solution, and finally with methanol to remove unreacted monomers and salts.

-

Dry the polyamide product in a vacuum oven at 60-80°C to a constant weight.

-

Validation & Characterization: The polymer's structure can be confirmed by FT-IR and NMR. Its thermal properties (glass transition temperature, melting point, thermal stability) can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Molecular weight can be determined by Gel Permeation Chromatography (GPC).[19]

-

Application II: Scaffold for Bioactive Androgen Receptor (AR) Antagonists

The 4-phenoxyaniline scaffold is a known core structure for developing novel androgen receptor (AR) antagonists, which are promising candidates for prostate cancer therapy.[4] 4-(4-Bromophenoxy)benzylamine provides a direct entry point to analogous structures.

-

Rationale: The primary amine of our building block can be readily acylated with various benzoyl chlorides to create a library of amide derivatives. This allows for systematic structure-activity relationship (SAR) studies to optimize binding to the androgen receptor. The diaryl ether provides the core scaffold, and the choice of acylating agent allows for probing different pockets of the receptor's ligand-binding domain.[4]

Caption: Figure 3. Synthesis of a potential bioactive molecule.

This procedure details a standard acylation reaction to form the amide bond, a cornerstone of medicinal chemistry.

-

Materials:

-

4-(4-Bromophenoxy)benzylamine

-

3-Methoxybenzoyl chloride (or other substituted benzoyl chloride)

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-(4-bromophenoxy)benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of 3-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Validation: Confirm the structure of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The product can then be submitted for biological screening for AR antagonistic activity.[4]

-

Conclusion

4-(4-Bromophenoxy)benzylamine stands out as a building block of significant strategic importance. Its synthesis is straightforward, and its distinct functional handles—the amine for chain building and the bromide for functionalization—provide a powerful platform for creating a diverse range of advanced materials. The protocols detailed herein offer reliable methods for synthesizing both the building block itself and for its subsequent incorporation into high-performance polymers and medicinally relevant scaffolds. As the demand for tailored, functional materials grows, the utility of such versatile intermediates will undoubtedly continue to expand.

References

-

Mageswari, S., Nisha, N., Kumar, J. S., & Subramanian, K. (n.d.). Synthesis, characterization of poly (4- benzyloxyphenylmethacrylate) and its copolymer with acrylonitrile and determination of monomer reactivity ratios. International Journal of Current Research. Retrieved from [Link]

- Devan, N. (2002). U.S. Patent No. 6,340,773B1. Google Patents.

-

Harada, H., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(3), 232-236. Available from: [Link]

-

Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(4), 289-291. Available from: [Link]

- Kagaku, S. C. (1996). Japanese Patent No. JPH08291116A. Google Patents.

-

Khan, R. A., et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Dalton Transactions, 42(25), 9344-9355. Available from: [Link]

-

Nanjing Keli Shuo Biotechnology Co., Ltd. (2020). Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. Patsnap Eureka. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Srichem, M. (2015). Polyamide Syntheses. In Encyclopedia of Polymeric Nanomaterials. ResearchGate. Retrieved from [Link]

-

Wang, C., et al. (2021). Metal-Organic-Framework-Based Materials for Antimicrobial Applications. Advanced Functional Materials, 31(21), 2101088. Available from: [Link]

-

Cristau, H.-J., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 7(10), 1891-1894. Available from: [Link]

-

Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

-

Li, J.-R., et al. (2014). Multifunctional metal–organic frameworks constructed from meta-benzenedicarboxylate units. Chemical Society Reviews, 43(16), 6017-6060. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromobenzylamine. PubChem Compound Database. Retrieved from [Link]

-

Al-Awar, T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Retrieved from [Link]

-

Wöll, C., et al. (2021). Advancing metal–organic frameworks' materials chemistry. Progress in Solid State Chemistry, 62, 100305. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

JoVE. (n.d.). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Polymer Chemistry. (2024). Synthesis and self-assembly of the amphiphilic homopolymers poly(4-hydroxystyrene) and poly(4-(4-bromophenyloxy)styrene). Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

-

Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

-

Zhang, Z., & Zhang, Y. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 680-682. Available from: [Link]

-

Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Retrieved from [Link]

-

NSF Public Access Repository. (n.d.). Synthesis and Characterization of Linear, Homopolyester, Benzoyl Protected Bis-MPA. Retrieved from [Link]

-

RSC Applied Polymers. (2025). Bespoke polyamides via post-polymerization modification using accessible bioadvantaged monounsaturated long chain fatty acid units. Retrieved from [Link]

-

American Chemical Society. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Retrieved from [Link]

- Google Patents. (2023). US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof.

-

National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

-

Apollo - University of Cambridge Repository. (2025). Surface Functionalisation of Metal-Organic Frameworks for Biomedical Applications. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Polyamide. Retrieved from [Link]

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 3. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromobenzylamine | 3959-07-7 [chemicalbook.com]

- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 12. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]

- 14. studymind.co.uk [studymind.co.uk]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scribd.com [scribd.com]

- 19. Synthesis, characterization of poly (4- benzyloxyphenylmethacrylate) and its copolymer with acrylonitrile and determination of monomer reactivity ratios | International Journal of Current Research [journalcra.com]

Application Note: Purification Strategies for 4-(4-Bromophenoxy)-benzylamine

Abstract

The synthesis of 4-(4-Bromophenoxy)-benzylamine often yields a crude mixture containing unreacted nitriles, secondary amine dimers, and inorganic salts. High-purity isolation of this intermediate is critical, as the primary amine and the aryl bromide functionalities are susceptible to degradation or interference in subsequent cross-coupling or amide coupling steps. This guide details a tiered purification protocol: a robust acid-base extraction for bulk cleanup, followed by a hydrochloride salt formation/recrystallization method for >98% purity.

Introduction & Molecule Analysis

Target Molecule: 4-(4-Bromophenoxy)-benzylamine

CAS: 1028336-08-4

Chemical Structure:

Physicochemical Profile:

-

Basicity: The benzylic amine is moderately basic (

for the conjugate acid). -

Lipophilicity: The diaryl ether backbone confers significant lipophilicity (

), making the free base highly soluble in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), but insoluble in water. -

Reactivity: The primary amine is prone to:

-

Oxidation/Carbamylation: Rapid reaction with atmospheric

to form carbamates. -

Dimerization: Formation of secondary amines during reductive synthesis (e.g., if synthesized from the nitrile).

-

Common Impurities:

-

Starting Material: 4-(4-Bromophenoxy)benzonitrile (neutral).

-

Side Products: Bis(4-(4-bromophenoxy)benzyl)amine (secondary amine dimer).

-

Inorganics: Aluminum or Boron salts (from reduction protocols).

Safety Considerations

-

Corrosivity: Benzylamines are caustic and can cause severe skin burns. Wear chemically resistant gloves (Nitrile > 0.11 mm).

-

Inhalation: The free base may have significant vapor pressure; handle in a fume hood to avoid respiratory irritation.

-

Inert Atmosphere: Store the purified free base under Nitrogen or Argon to prevent carbonate formation.

Purification Protocols

Method A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing neutral impurities (unreacted nitrile/aldehyde) and inorganic salts.

This method exploits the basicity of the amine.[1] By protonating the amine, we force it into the aqueous phase, leaving non-basic impurities in the organic phase.

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH)

-

Brine (Saturated NaCl)

-

Sodium Sulfate (

)

Protocol:

-

Dissolution: Dissolve the crude reaction residue in DCM (

). -

Acid Extraction: Add 1M HCl (

relative to theoretical amine yield). Shake vigorously.-

Mechanism:[2]

(Water Soluble). -

Note: The neutral nitrile/aldehyde remains in the DCM layer.

-

-

Phase Separation: Collect the aqueous layer. Extract the organic layer once more with a small volume of 1M HCl to ensure complete capture.

-

Organic Wash: Combine aqueous acidic layers. Wash with fresh DCM (

) to remove entrained neutrals. Discard this organic wash. -

Basification: Cool the aqueous acidic solution to

. Slowly add 2M NaOH until pH > 12 (check with litmus paper).-

Observation: The solution will become cloudy/milky as the free amine precipitates/oils out.

-

-

Final Extraction: Extract the basic aqueous mixture with DCM (

). -

Drying: Wash combined organics with brine, dry over

, filter, and concentrate in vacuo.

Method B: Hydrochloride Salt Recrystallization (High Purity)

Best for: Long-term storage and removing secondary amine impurities.

The HCl salt is typically a stable, crystalline solid, whereas the free base may be an oil. Recrystallization effectively rejects the secondary amine dimer, which often has different solubility properties.

Reagents:

-

4M HCl in Dioxane or Ethanol

-

Diethyl Ether (

) or Methyl tert-butyl ether (MTBE) -

Isopropanol (iPrOH)

Protocol:

-

Salt Formation: Dissolve the free base (from Method A) in a minimal amount of dry Ethanol or DCM.

-

Acidification: Dropwise add 4M HCl (1.1 eq) with stirring at

.-

Observation: A white precipitate should form immediately.[3]

-

-

Precipitation: Dilute the mixture with excess

or MTBE to maximize precipitation. Stir for 30 minutes. -

Filtration: Filter the solid under vacuum/inert gas. Wash the cake with cold

. -

Recrystallization:

-

Dissolve the crude salt in boiling Isopropanol (minimal volume).

-

Allow to cool slowly to room temperature, then to

. -

Filter the crystals.[2]

-

Result: 4-(4-Bromophenoxy)-benzylamine

HCl.

-

Method C: Flash Chromatography (Polishing)

Best for: Difficult separations if Method A/B fail.

Stationary Phase: Silica Gel (Standard 40-63

-

Critical: The ammonium hydroxide is essential to prevent the amine from "streaking" (irreversible binding) on the acidic silica gel.

Visual Workflow

Figure 1: Logical flow for the purification of lipophilic benzylamines, separating neutrals via pH manipulation and polishing via crystallization.

Analytical Validation

| Test | Expected Result | Acceptance Criteria |

| 1H NMR (DMSO-d6) | Methylene ( | No peaks for nitrile starting material (often |

| HPLC (UV 254nm) | Single major peak. | Purity |

| Appearance | White to off-white crystalline solid (HCl salt). | No yellow discoloration (indicates oxidation). |

Troubleshooting Guide

Issue: Emulsion formation during extraction.

-

Cause: Presence of fine inorganic precipitates or amphiphilic byproducts.

-

Solution: Filter the biphasic mixture through a pad of Celite before separation. Add solid NaCl to saturate the aqueous phase.

Issue: "Oiling out" during salt formation.

-

Cause: Solvent is too polar or addition of ether was too rapid.

-

Solution: Re-dissolve in hot isopropanol. Add the antisolvent (ether) dropwise to the hot solution until slight turbidity appears, then let cool very slowly undisturbed.

Issue: Low Yield after Acid Extraction.

-

Cause: The amine might be too lipophilic (due to the bromophenoxy group) and partially stays in the organic layer even at pH 1.

-

Solution: Use a stronger acid concentration (2M HCl) or increase the volume of the aqueous phase. Ensure vigorous mixing.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2009).[4] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Referenced for general benzylamine purification logic).

Sources

- 1. scribd.com [scribd.com]

- 2. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 3. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 4-(4-Bromophenoxy)-benzylamine Synthesis

Case ID: #BPBA-SYN-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 4-(4-Bromophenoxy)-benzylamine presents a classic chemoselectivity paradox: you must reduce a nitrile (or amide/azide) to a primary amine without cleaving the sensitive aryl-bromide bond.

Standard reduction protocols (e.g., Catalytic Hydrogenation with Pd/C, or aggressive

This guide provides a validated, self-consistent protocol using Borane-Dimethyl Sulfide (

Module 1: Route Selection & Strategy

The Precursor Strategy

While reductive amination of the aldehyde is possible, the Nitrile Reduction Route is superior for scalability and precursor stability. The nitrile precursor, 4-(4-bromophenoxy)benzonitrile , is easily accessed via

Why this route?

-

Stability: The nitrile is robust during the

step. -

Atom Economy: Direct reduction avoids the multi-step protection/deprotection of the Gabriel synthesis.

Workflow Visualization

Figure 1: Optimized synthetic pathway emphasizing the critical hydrolysis step required when using Borane reagents.

Module 2: The Critical Protocol (Chemoselective Reduction)

User Issue: "I used

Technical Resolution:

Aryl halides are susceptible to oxidative addition by Palladium (0) or radical attack by hydrides at high temperatures. Borane (

Validated Protocol: Borane-DMS Reduction

Reagents:

-

Substrate: 4-(4-Bromophenoxy)benzonitrile (1.0 eq)

-

Reductant:

(2.0 M in THF, 3.0 eq) [1] -

Solvent: Anhydrous THF

-

Quench: Methanol / HCl

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the nitrile substrate and dissolve in anhydrous THF (0.5 M concentration).

-

Addition: Cool to 0°C . Add

dropwise via syringe.-

Note: Evolution of gas is minimal initially but can occur.

-

-

Reaction: Warm to Room Temperature (RT) and reflux gently for 2–4 hours.

-

The "Hidden" Step (Hydrolysis):

-

Cool to 0°C. Carefully quench with Methanol (excess) until bubbling ceases.

-

CRITICAL: Add conc. HCl (approx 10% volume of solvent) or saturated methanolic HCl.

-

Reflux for 1 hour.

-

Why? Borane forms a stable Lewis acid-base adduct with the primary amine (

). If you skip this acid reflux, the amine remains complexed and will partition into the organic layer or fail to react in subsequent steps [2].

-

Comparative Analysis of Reducing Agents

| Reducing Agent | Ar-Br Stability | Yield | Primary Amine Selectivity | Risk Factor |

| Excellent | 85-95% | High | Recommended. Requires acid hydrolysis step. | |

| Poor | 40-60% | High | Risk of debromination via radical mechanism. | |

| Very Poor | <20% | Low | Rapid hydrogenolysis of C-Br bond. | |

| Good | 60-75% | Moderate | "Boride" reduction. Messy workup (black precipitate). |

Module 3: Purification & Isolation (The Workup)

User Issue: "My NMR shows product, but I recover very little mass after extraction."

Technical Resolution:

Benzylamines are moderately basic (

Optimized Workup Protocol

-

Concentration: After the acid reflux (from Module 2), concentrate the mixture under vacuum to remove THF/MeOH. You will be left with a wet solid or oil (the amine hydrochloride salt).

-

Basification: Redissolve in minimal water. Add 20% NaOH or KOH solution dropwise until pH > 12 .

-

Visual Cue: The solution should turn cloudy/oily as the free base amine separates.

-

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[2]

-

Tip: DCM is preferred for benzylamines due to better solubility.

-

-

Emulsion Control: If an emulsion forms (common with phenoxy groups), add a small amount of Brine or filter through a Celite pad [3].

-

Drying: Dry organic phase over

(Sodium Sulfate), filter, and concentrate.

Module 4: Troubleshooting Guide (FAQ)

Troubleshooting Decision Tree

Figure 2: Diagnostic logic for common synthetic failures.

Frequently Asked Questions

Q1: I see a spot on TLC that doesn't move with amine-specific stains. What is it? A: This is likely the Amine-Borane complex . It is non-polar and often mistaken for starting material. You must perform the acid hydrolysis step (Module 2, Step 4) to liberate the free amine.

Q2: Can I use Raney Nickel instead of Borane? A: Proceed with extreme caution. While Raney Nickel is less aggressive toward Ar-Br than Pd/C, it still poses a risk. If you must use it, dope the solvent with ammonia to suppress secondary amine formation and run at atmospheric pressure [4]. However, Borane is chemically superior for preserving the halogen.

Q3: My product is oiling out and not crystallizing. A: 4-(4-Bromophenoxy)benzylamine free base is often an oil or low-melting solid. To store it, convert it to the Hydrochloride Salt :

-

Dissolve free amine in Diethyl Ether.

-

Add 2M HCl in Ether dropwise.

-

The white precipitate (HCl salt) is stable and non-hygroscopic.

References

-

Brown, H. C., & Choi, Y. M. (1981). The Borane-Dimethyl Sulfide Complex as a Convenient Reagent for the Reduction of Functional Groups.[2][3][4]Synthesis .

-

Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines using Borane Reagents.[3][5][6][7][8]Organic Chemistry Portal .[9]

-

Rochester University Chemistry Dept. (n.d.). How to Manage an Emulsion during Workup.University of Rochester .

-

Common Organic Chemistry. (n.d.). Nitrile to Amine: Common Conditions and Mechanisms.[5]Common Organic Chemistry .

Sources

- 1. How To [chem.rochester.edu]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 7. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]

- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 9. Borane Reagents [organic-chemistry.org]

Technical Support Center: A Guide to Preventing Degradation of 4-(4-Bromophenoxy)-benzylamine

Introduction: 4-(4-Bromophenoxy)-benzylamine is a key intermediate in pharmaceutical research and drug development. Its molecular structure, featuring a primary amine and an ether linkage, makes it susceptible to various degradation pathways that can compromise sample integrity, leading to inconsistent experimental results and potential safety concerns. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and preventing the degradation of this compound during storage and handling. We will explore the causal mechanisms behind its instability and provide actionable protocols to ensure its long-term viability.

Section 1: Understanding the Molecule's Vulnerabilities

The stability of 4-(4-Bromophenoxy)-benzylamine is intrinsically linked to its chemical structure. The primary points of reactivity and potential degradation are the benzylamine nitrogen and the aromatic systems.

-

Primary Amine Group: The lone pair of electrons on the nitrogen atom makes the amine group a nucleophilic and basic center. It is highly susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and trace metals.[1][2] This group can also readily react with atmospheric carbon dioxide to form a solid carbamic acid salt.[1]

-

Benzylic Position: The C-H bonds on the methylene bridge (-CH2-) are activated by the adjacent phenyl ring and can be susceptible to radical-mediated oxidation.

-

Aromatic Rings: While generally stable, the electron-rich aromatic rings can undergo electrophilic substitution or photo-induced reactions, especially in the presence of contaminants or harsh environmental conditions.

Below is a diagram illustrating the primary degradation pathways initiated by common environmental factors.

Caption: Primary degradation pathways for 4-(4-Bromophenoxy)-benzylamine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for solid 4-(4-Bromophenoxy)-benzylamine?

A: The ideal conditions aim to mitigate exposure to air, moisture, light, and heat.

-

Short-Term (days to weeks): Store the solid compound in a tightly sealed, amber glass vial in a desiccator at refrigerated temperatures (2-8°C).[3] The key is to minimize headspace in the vial and ensure the container is securely closed to prevent air and moisture ingress.[4][5]

-

Long-Term (months to years): For maximum stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at or below -20°C.[6] Aliquoting the material into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and re-exposure of the bulk material to the atmosphere. For particularly sensitive applications, storage at -70°C provides the best protection.[6]

Q2: I've noticed my solid sample, which was originally a white powder, has developed a yellow or brownish tint. What does this indicate?

A: A color change is a clear visual indicator of degradation. This is most commonly due to oxidation of the benzylamine moiety.[1][2] Exposure to air and/or light can initiate oxidative processes that lead to the formation of colored impurities, such as imines and other conjugated systems. If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q3: How can I prevent oxidation of the amine group?

A: Preventing oxidation requires strict exclusion of atmospheric oxygen.

-

Inert Atmosphere: Always handle and store the compound under an inert gas like nitrogen or argon.[1] When weighing or aliquoting, do so in a glove box or use techniques like flushing the vial with nitrogen before sealing.

-

Proper Sealing: Use containers with high-integrity seals, such as vials with PTFE-lined caps or Sure-Seal™ bottles.

-

Avoid Contaminants: Ensure all spatulas, glassware, and solvents are free from oxidizing contaminants.

Q4: My compound will be used in a solution. What are the best practices for preparing and storing solutions of 4-(4-Bromophenoxy)-benzylamine?

A: Solutions are often more susceptible to degradation than the solid material.

-

Solvent Choice: Use high-purity, degassed solvents. Solvents like DMSO, DMF, and acetonitrile are common, but their stability should be verified. Aromatic amines are generally more stable in non-polar solvents like hexane when stored in the dark.[2]

-

Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be made, use a solvent that has been sparged with nitrogen or argon to remove dissolved oxygen.

-

Storage: Store stock solutions in small, single-use aliquots at -20°C or -70°C.[6] Use vials that minimize headspace to reduce the amount of trapped oxygen. Protect solutions from light at all times by using amber vials and wrapping them in foil.

Q5: What are the primary degradation products I should look for during analytical testing?

A: The most likely degradation products arise from oxidation and reaction with CO₂.

-

4-(4-Bromophenoxy)benzaldehyde: This is a common product of amine oxidation. In an HPLC analysis, it would appear as a new, likely less polar peak compared to the parent amine. Its identity can be confirmed with LC-MS by looking for its corresponding molecular ion.

-

Corresponding Imine: An imine (formed from the reaction of the aldehyde with the parent amine) is an intermediate in the oxidation process and may also be detectable.

-

Carbamate Salt: This is a non-covalent adduct formed with CO₂. It may not be readily visible by RP-HPLC and could potentially revert to the parent amine in the acidic mobile phase. However, its formation can lead to issues with solubility and inaccurate weighing of the compound.

Section 3: Troubleshooting Guide

| Problem / Symptom | Potential Cause(s) | Recommended Actions & Explanations |

| Inconsistent Experimental Results / Loss of Potency | Degradation of Active Compound: The purity of the compound has decreased since the initial experiment, leading to a lower effective concentration. | 1. Re-analyze Purity: Immediately perform an HPLC purity analysis on the stored material.[7][8] 2. Review Storage: Compare your storage conditions against the ideal recommendations (See Table 1). Was the material exposed to air, light, or excessive temperature? 3. Use a Fresh Aliquot: If available, use a new, unopened aliquot of the compound for the next experiment to confirm if material degradation is the root cause. |

| Appearance of New Peaks in HPLC Chromatogram | Formation of Degradation Products: The new peaks correspond to impurities formed during storage. | 1. Characterize Peaks: If your system is equipped with a mass spectrometer (LC-MS), attempt to identify the molecular weights of the new peaks to hypothesize their structures (e.g., aldehyde).[9] 2. Perform Forced Degradation: To confirm, subject a small sample of pure material to stress conditions (e.g., open to air/light for 24h) and see if the same impurity peaks are generated. 3. Purge and Re-store: Discard the degraded material. For remaining stock, purge containers with inert gas and store properly at -20°C or below. |

| Physical Change in Material (Color change, clumping, poor solubility) | Oxidation or Reaction with CO₂/Moisture: Color change indicates oxidation. Clumping or poor solubility can indicate the formation of carbamate salts or hydration. | 1. Do Not Use: Do not use material that has visibly changed. The exact purity is unknown and could compromise results. 2. Improve Handling: Implement stricter handling protocols. Use a glove box for weighing and aliquoting. Ensure desiccants are active.[10] 3. Verify Container Integrity: Check that container seals are not compromised. Transfer to a new, dry, inerted vial if necessary. |

Section 4: Protocols for Stability and Purity Assessment

Protocol 4.1: Recommended Storage and Handling Workflow

This protocol provides a self-validating system for maintaining compound integrity upon receipt.

Caption: Workflow for optimal handling and storage of 4-(4-Bromophenoxy)-benzylamine.

Protocol 4.2: Analytical Method for Purity Assessment using RP-HPLC

This method provides a robust starting point for routine purity checks and stability studies.[8]

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-19 min: 90% to 10% B

-

19-25 min: 10% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile:Water at approximately 1 mg/mL.

-

Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent.

-

-

System Suitability:

-

Before running samples, inject a standard solution five times.

-

The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

-

The USP tailing factor for the main peak should be ≤ 2.0.

-

-